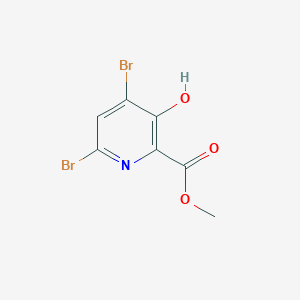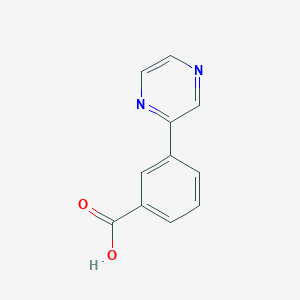
4-Methylisoindoline
Overview
Description
4-Methylisoindoline is a heterocyclic organic compound characterized by a fused benzene and pyrrole ring system with a methyl group attached to the fourth position of the isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoindoline typically involves the cyclization of appropriate precursors. One common method is the reduction of 4-methylphthalimide using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows: [ \text{4-Methylphthalimide} + \text{LiAlH}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methylphthalonitrile using a palladium catalyst under high pressure and temperature. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylisoindole-1,3-dione using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 4-Methylisoindole-1,3-dione.
Reduction: 4-Methylphthalimide.
Substitution: Derivatives with substituted functional groups on the isoindoline ring.
Scientific Research Applications
4-Methylisoindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Methylisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the isoindoline ring.
Comparison with Similar Compounds
Isoindoline: Lacks the methyl group at the fourth position.
4-Methylisoindole: Contains a double bond in the ring system.
Phthalimide: Contains a carbonyl group at the nitrogen position.
Uniqueness: 4-Methylisoindoline is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZHWSFPHDXYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629731 | |
| Record name | 4-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-30-1 | |
| Record name | 4-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)

![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)


![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)



